molecular formula C5H12ClNO2S B1529563 cis-3-Methylsulfonylcyclobutylamine hydrochloride CAS No. 1408075-97-7

cis-3-Methylsulfonylcyclobutylamine hydrochloride

Cat. No.: B1529563
CAS No.: 1408075-97-7
M. Wt: 185.67 g/mol
InChI Key: FGZJADAEEWGMEC-UHFFFAOYSA-N
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Description

Cis-3-Methylsulfonylcyclobutylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2S and its molecular weight is 185.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cis-3-Methylsulfonylcyclobutylamine hydrochloride (C5H12ClNO2S) is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₅H₁₂ClNO₂S
  • Molecular Weight : 185.67 g/mol
  • IUPAC Name : rel-(1S,3S)-3-(methylsulfonyl)cyclobutan-1-amine hydrochloride

This compound functions primarily as a selective inhibitor of JAK1, a critical enzyme involved in the signaling pathways of various cytokines. By inhibiting JAK1, the compound modulates immune responses and inflammation, making it a candidate for treating autoimmune diseases.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Selective Inhibition of JAK1 : The compound has shown efficacy in reducing inflammation and modulating immune responses both in vitro and in vivo .
  • Potential Therapeutic Applications : It is being explored for its potential in treating conditions such as rheumatoid arthritis and other autoimmune disorders due to its ability to inhibit JAK1-mediated signaling pathways .

In Vitro Studies

A study evaluated the binding affinity of this compound to JAK1 using biochemical assays. The results indicated a strong inhibitory effect on JAK1 activity, leading to reduced cytokine signaling in immune cells. This suggests that the compound can effectively modulate immune responses by targeting JAK1 .

In Vivo Studies

In animal models, treatment with this compound resulted in significant reductions in inflammatory markers. These findings support its potential use in clinical settings for managing autoimmune conditions .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameStructure TypeUnique FeaturesBiological Activity
This compound Cyclobutane derivativeSelective JAK1 inhibitorReduces inflammation; modulates immune response
N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide Pyrrolopyrimidine derivativeSelective JAK1 inhibitor with distinct pharmacological profileSimilar anti-inflammatory effects
Cyclobutylamine Simple cyclobutane amineLacks sulfonamide functionalityLimited biological activity compared to sulfonamide derivatives

Properties

IUPAC Name

3-methylsulfonylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZJADAEEWGMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-97-7
Record name (1r,3r)-3-methanesulfonylcyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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